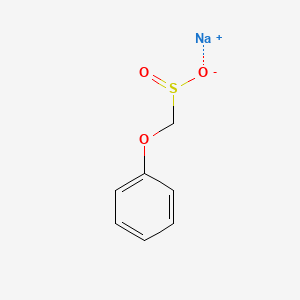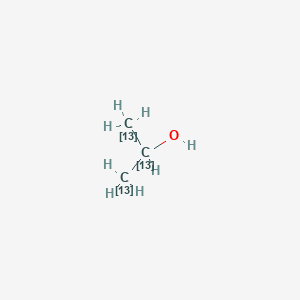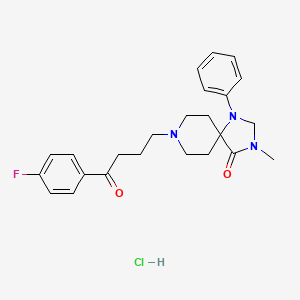
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(p-fluorobenzoyl)propyl)-3-methyl-1-phenyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,8-Triazaspiro(4.5)décan-4-one, 8-(3-(p-fluorobenzoyl)propyl)-3-méthyl-1-phényl-, chlorhydrate est un composé organique complexe avec une structure spirocyclique unique
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de 1,3,8-Triazaspiro(4.5)décan-4-one, 8-(3-(p-fluorobenzoyl)propyl)-3-méthyl-1-phényl-, chlorhydrate implique généralement plusieurs étapes, y compris la formation du noyau spirocyclique et l'introduction des groupes fonctionnels. Les conditions de réaction nécessitent souvent des catalyseurs spécifiques, des solvants et des contrôles de température pour garantir le rendement et la pureté souhaités du produit.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des techniques de synthèse à grande échelle, y compris des réacteurs à écoulement continu et des systèmes de synthèse automatisés. Ces méthodes visent à optimiser l'efficacité et l'extensibilité du processus de production tout en maintenant des normes élevées de qualité et de sécurité.
Analyse Des Réactions Chimiques
Types de réactions
1,3,8-Triazaspiro(4.5)décan-4-one, 8-(3-(p-fluorobenzoyl)propyl)-3-méthyl-1-phényl-, chlorhydrate peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.
Réduction: Les réactions de réduction peuvent convertir le composé en différentes formes réduites.
Substitution: Le composé peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants (par exemple, le peroxyde d'hydrogène), des agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs. Les conditions de réaction telles que la température, la pression et le choix du solvant sont essentielles pour obtenir les résultats souhaités.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire des dérivés avec différents groupes fonctionnels.
Applications de la recherche scientifique
1,3,8-Triazaspiro(4.5)décan-4-one, 8-(3-(p-fluorobenzoyl)propyl)-3-méthyl-1-phényl-, chlorhydrate a un large éventail d'applications de recherche scientifique, notamment:
Chimie: Utilisé comme bloc de construction pour synthétiser des molécules plus complexes.
Biologie: Étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine: Exploré pour son potentiel thérapeutique dans le traitement de diverses maladies.
Industrie: Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de 1,3,8-Triazaspiro(4.5)décan-4-one, 8-(3-(p-fluorobenzoyl)propyl)-3-méthyl-1-phényl-, chlorhydrate implique son interaction avec des cibles moléculaires et des voies spécifiques. Ces interactions peuvent moduler les processus biologiques et conduire à divers effets, en fonction du contexte de son application.
Applications De Recherche Scientifique
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(p-fluorobenzoyl)propyl)-3-methyl-1-phenyl-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(p-fluorobenzoyl)propyl)-3-methyl-1-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes and lead to various effects, depending on the context of its application.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1,3,8-Triazaspiro(4.5)décan-4-one, 8-(3-(p-fluorobenzoyl)propyl)-3-éthyl-1-phényl-, chlorhydrate
- 1,3,8-Triazaspiro(4.5)décan-4-one, 8-(3-(p-fluorobenzoyl)propyl)-1-phényl-
Unicité
1,3,8-Triazaspiro(4.5)décan-4-one, 8-(3-(p-fluorobenzoyl)propyl)-3-méthyl-1-phényl-, chlorhydrate se distingue par ses groupes fonctionnels spécifiques et sa structure spirocyclique, qui lui confèrent des propriétés chimiques et biologiques uniques. Ces propriétés en font un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Numéro CAS |
3725-68-6 |
|---|---|
Formule moléculaire |
C24H29ClFN3O2 |
Poids moléculaire |
446.0 g/mol |
Nom IUPAC |
8-[4-(4-fluorophenyl)-4-oxobutyl]-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride |
InChI |
InChI=1S/C24H28FN3O2.ClH/c1-26-18-28(21-6-3-2-4-7-21)24(23(26)30)13-16-27(17-14-24)15-5-8-22(29)19-9-11-20(25)12-10-19;/h2-4,6-7,9-12H,5,8,13-18H2,1H3;1H |
Clé InChI |
OGOQOKYYPNFSOL-UHFFFAOYSA-N |
SMILES canonique |
CN1CN(C2(C1=O)CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


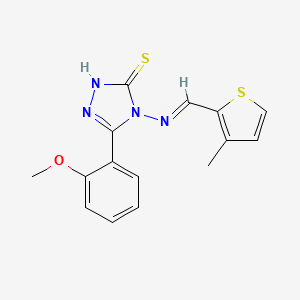


![3-Propyl-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12056181.png)

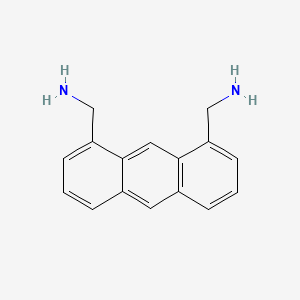
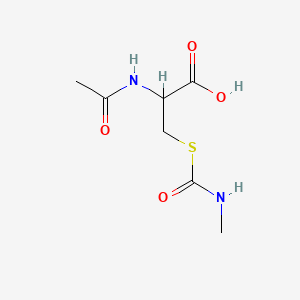
![sodium;2-[[(4R)-4-[(3R,5S,7R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12056208.png)
![3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B12056209.png)
![[Bis{((S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)palladium(II)}bis(mu-hydroxo)] bis(triflate)](/img/structure/B12056217.png)
